

# Iem 1460 and its Interaction with NMDA Receptors: A Technical Guide

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Compound of Interest		
Compound Name:	Iem 1460	
Cat. No.:	B1662290	Get Quote

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#### **Abstract**

**lem 1460**, a dicationic adamantane derivative, is a well-documented selective blocker of Ca2+-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that lack the GluA2 subunit. While its effects on AMPA receptors are extensively characterized, **lem 1460** is also known to interact with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the current understanding of the interaction between **lem 1460** and NMDA receptors, consolidating available data on its mechanism of action, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology investigating glutamatergic neurotransmission and developing novel therapeutics.

#### **Introduction to lem 1460**

**lem 1460** is a synthetic compound belonging to the class of adamantane derivatives, which are known for their diverse pharmacological activities, including modulation of ion channels. Its primary application in neuroscience research is as a selective antagonist for Ca2+-permeable AMPA receptors, making it a valuable tool for dissecting the roles of these specific receptors in synaptic plasticity and excitotoxicity.[1][2][3][4] However, its activity is not strictly limited to AMPA receptors, as several studies have reported its ability to block NMDA receptor-mediated currents.[1][5] Understanding this dual activity is crucial for the accurate interpretation of



experimental results and for exploring the broader therapeutic potential of **lem 1460** and related compounds.

## **Chemical Properties of lem 1460**

A clear understanding of the physicochemical properties of **lem 1460** is fundamental for its use in experimental settings.

Property	Value	Reference
IUPAC Name	N,N,N-trimethyl-5- [(tricyclo[3.3.1.1 <sup>3</sup> , <sup>7</sup> ]dec-1- ylmethyl)amino]-1- pentanaminium bromide hydrobromide	[1]
Molecular Formula	C19H38Br2N2	[1]
Molecular Weight	454.33 g/mol	[2]
CAS Number	121034-89-7	[2]
Solubility	Soluble in water and DMSO	[2]

## **Interaction with NMDA Receptors**

The interaction of **lem 1460** with NMDA receptors is characterized by a voltage-dependent open-channel block. This mechanism is typical for many adamantane derivatives, including the clinically used NMDA receptor antagonist, memantine.[3]

#### **Mechanism of Action**

**lem 1460** acts as a non-competitive antagonist at the NMDA receptor. As an open-channel blocker, it enters and occludes the ion channel pore when the receptor is in its active, open state. This requires prior binding of the co-agonists, glutamate and glycine (or D-serine), and depolarization of the neuronal membrane to relieve the voltage-dependent magnesium (Mg<sup>2+</sup>) block. The positively charged **lem 1460** molecule is drawn into the channel pore, where it physically obstructs the flow of ions, primarily Na<sup>+</sup> and Ca<sup>2+</sup>.

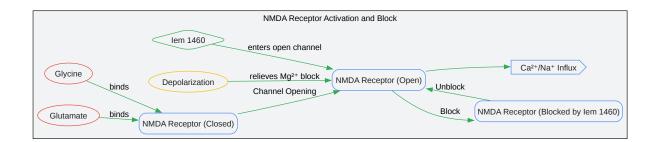




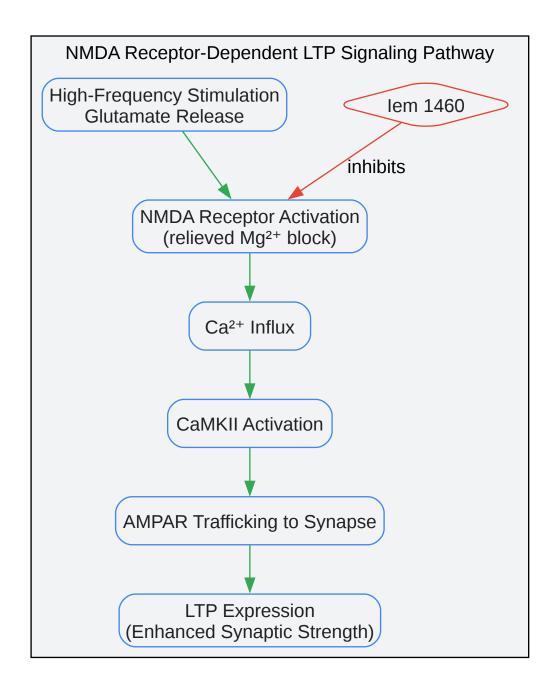


The voltage dependency of the block implies that the binding and/or unbinding of **lem 1460** from its site within the channel pore is influenced by the transmembrane electrical potential.

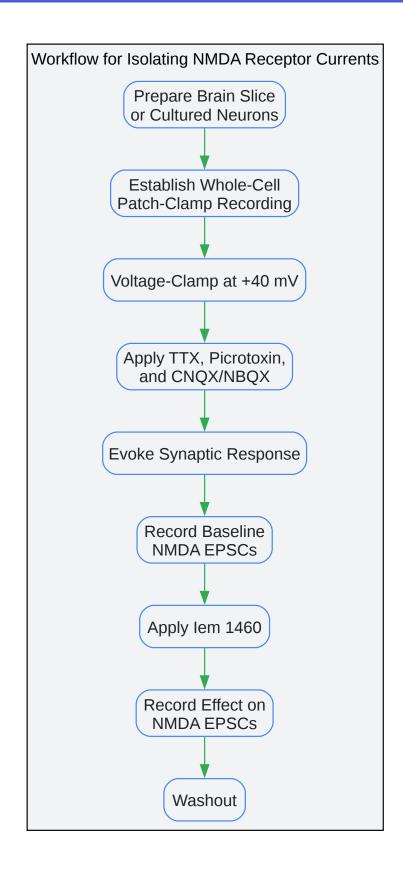












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